4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide
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Overview
Description
4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzenesulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with a nitrophenyl halide.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the thiazole-nitrophenyl intermediate with a sulfonamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. By inhibiting CA IX, the compound disrupts the pH regulation in cancer cells, leading to apoptosis. The thiazole ring and nitrophenyl group play crucial roles in binding to the active site of the enzyme, thereby enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
- 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate
Uniqueness
The uniqueness of 4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide lies in its specific combination of functional groups, which confer both high selectivity and potency in inhibiting CA IX. This makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2.BrH/c16-25(22,23)13-6-4-11(5-7-13)17-15-18-14(9-24-15)10-2-1-3-12(8-10)19(20)21;/h1-9H,(H,17,18)(H2,16,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANWDDGUDXSALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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